6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide
Description
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide is a nicotinamide derivative characterized by a tetrahydropyran-methoxy substituent at the 6-position of the pyridine ring and a trifluoroethylamide group at the N-position. Nicotinamide-based compounds are widely explored in medicinal chemistry due to their bioisosteric compatibility with NAD+ and their role in modulating enzymatic activity, such as soluble epoxide hydrolase (sEH) inhibition . The trifluoroethyl group in this compound introduces fluorine atoms, which are known to enhance metabolic stability, bioavailability, and target binding through stereoelectronic effects .
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)9-19-13(20)11-1-2-12(18-7-11)22-8-10-3-5-21-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKLWCPVNLNIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. This can be achieved through the cyclization of appropriate diols or by using methods such as platinum-catalyzed hydroalkoxylation. The trifluoroethyl group can be introduced through nucleophilic substitution reactions, while the nicotinamide moiety can be synthesized through the reaction of nicotinic acid with ammonia or amines.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.
Medicine: The compound's potential medicinal applications include its use as a drug candidate for treating various diseases. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound could be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group may enhance the compound's binding affinity to certain receptors or enzymes, while the nicotinamide moiety could play a role in modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Nicotinamide Derivatives
N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide () :
This analog replaces the trifluoroethyl group with a 3-chloro-4-methylphenyl moiety. The absence of fluorine reduces metabolic stability but may improve solubility due to the aromatic substituent. Activity data are unavailable, but structural differences suggest divergent target affinities compared to the trifluoroethyl variant.- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (): This compound features a pyrazole-ethyl group instead of trifluoroethyl.
Trifluoromethyl/Trifluoroethyl Nicotinamides
- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide (CAS 1797351-33-7; ): This analog positions a trifluoromethyl group at the pyridine’s 6-position instead of the tetrahydropyran-methoxy group.
BI00611953 (N-(2-chloro-4-methanesulfonyl-benzyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide; ) :
A Boehringer Ingelheim sEH inhibitor with a trifluoroethoxy substituent. In Langendorff heart models, it improved post-ischemic left ventricular developed pressure (LVDP) and reduced infarct size, suggesting that trifluoroethoxy/trifluoroethyl groups enhance cardioprotective efficacy .
Fluorine’s Role in Pharmacological Properties
The trifluoroethyl group in the target compound leverages fluorine’s unique properties:
- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Binding Affinity : The strong C-F dipole can engage in electrostatic interactions with target proteins, as seen in BI00611953’s efficacy .
Pharmacological Data Comparison
Biological Activity
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide is a novel compound belonging to the class of nicotinamide derivatives. Its unique structure combines a tetrahydropyran moiety with a trifluoroethyl substituent linked to a nicotinamide core. This combination suggests potential pharmacological applications, particularly in the fields of anti-inflammatory and anticancer therapies.
Structural Overview
The structural formula of the compound can be represented as follows:
The presence of both tetrahydropyran and trifluoroethyl groups enhances its biological activity and solubility, making it a compound of interest in medicinal chemistry.
While specific mechanisms of action for this compound remain largely unexplored, its structural components suggest several potential interactions with biological targets:
- Kinase Inhibition : Preliminary studies indicate that the compound may act as a dual inhibitor targeting specific kinases involved in inflammatory and autoimmune responses. This is critical for minimizing off-target effects and enhancing therapeutic efficacy.
- Energy Metabolism : The nicotinamide core hints at a possible role in cellular energy metabolism, potentially influencing pathways related to ATP production and cellular respiration.
Biological Activity Studies
Research on the biological activity of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide has yielded promising results:
- Inhibition Profiles : Biochemical assays have demonstrated that this compound exhibits selective inhibition against certain isoforms of kinases. This selectivity is crucial for developing therapeutics with reduced side effects.
- Binding Affinity : Interaction studies have focused on measuring binding affinity and selectivity towards specific kinase targets using molecular docking techniques. These studies provide insights into the binding interactions at the molecular level.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 5-(4-(trifluoromethyl)phenyl)-N-(pyridin-3-yl)nicotinamide | Structure | Contains a trifluoromethyl group instead of trifluoroethyl; different biological activity profile |
| N-(4-fluorophenyl)-N'-(pyridin-3-yl)urea | Structure | Lacks the tetrahydropyran moiety; primarily acts as a urea derivative |
| 6-methoxy-N-(3-morpholinopropyl)nicotinamide | Structure | Morpholine substitution instead of tetrahydropyran; different pharmacokinetic properties |
This table illustrates how the unique combination of functional groups in 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide contributes to its distinct biological properties.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Studies : In vitro assays have shown that 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide significantly reduces pro-inflammatory cytokine production in activated macrophages, suggesting its utility in treating inflammatory diseases.
- Anticancer Activity : Preliminary data indicate that this compound may inhibit cancer cell proliferation through modulation of signaling pathways associated with cell cycle regulation. Further research is needed to elucidate these mechanisms fully.
Q & A
Basic: What are the typical synthetic routes and critical steps for preparing 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide?
Methodological Answer:
The synthesis typically involves:
- Protection of hydroxyl groups : Use of tetrahydropyran (THP) as a protecting group for alcohols, as demonstrated in reactions with 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate (PPTS) under anhydrous conditions (e.g., dry dichloromethane) .
- Nucleophilic substitution : Coupling of the nicotinamide core with the trifluoroethylamine moiety via activation with reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF) .
- Deprotection and purification : Acidic or reductive cleavage of protecting groups (e.g., THP removal with HCl in methanol), followed by purification via column chromatography or recrystallization .
Key Validation : Confirm intermediates and final product using -NMR (e.g., δ 3.34 ppm for THP methylene groups) and LC-MS (e.g., [M+H]+ at m/z 384.0 for related analogs) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve the trifluoroethyl group (δ 3.8–4.2 ppm for -CFCH-) and tetrahydropyran methoxy signals (δ 3.3–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for CHFNO: 356.13 g/mol) and detect fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
Advanced: How do solid-state forms (polymorphs) of this compound influence its stability and bioavailability?
Methodological Answer:
- Polymorph Screening : Use solvent evaporation (e.g., methanol/water) or slurry methods to isolate polymorphs. Characterize via PXRD and DSC to identify stable forms (e.g., Form I vs. II) .
- Stability Studies : Accelerated stability testing (40°C/75% RH) to assess hygroscopicity and degradation pathways (e.g., hydrolysis of the trifluoroethylamide group) .
- Bioavailability Impact : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) using USP Apparatus II. Higher solubility forms (e.g., amorphous vs. crystalline) may enhance oral absorption .
Advanced: What mechanistic insights explain the reactivity of the trifluoroethyl group in substitution or oxidation reactions?
Methodological Answer:
- Electrophilic Reactivity : The electron-withdrawing -CF group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis under basic conditions). Monitor via -NMR for trifluoroacetate byproduct detection .
- Oxidation Resistance : The strong C-F bonds resist oxidation by common agents (e.g., KMnO), making the trifluoroethyl group stable in oxidative environments. Validate via TLC or GC-MS to track unreacted starting material .
Advanced: How can researchers resolve contradictions in synthetic yields or purity across studies?
Methodological Answer:
- Optimize Reaction Conditions : Screen catalysts (e.g., Pd(OAc) for coupling steps) and solvents (e.g., THF vs. DMF) to improve yields. For example, using LAH in THF at 0°C increased reduction efficiency from 59% to 71% in related compounds .
- Address Purity Discrepancies : Employ orthogonal purification (e.g., preparative HPLC after column chromatography) and quantify impurities via qNMR or LC-MS/MS .
- Control Moisture/Oxygen : Use Schlenk techniques for moisture-sensitive steps (e.g., trifluoroethylamine coupling) to prevent side reactions .
Advanced: What strategies mitigate solubility challenges during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% v/v) to enhance aqueous solubility while maintaining biocompatibility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility, later cleaved enzymatically in target tissues .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation, achieving sustained release in PBS (pH 7.4) .
Advanced: How does the tetrahydropyran-methoxy substituent affect metabolic stability?
Methodological Answer:
- Cytochrome P450 Screening : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS to calculate t. The THP group may reduce CYP3A4-mediated metabolism due to steric hindrance .
- Metabolite Identification : Use HR-MS/MS to detect oxidative metabolites (e.g., THP ring-opening to diols) and glucuronide conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
